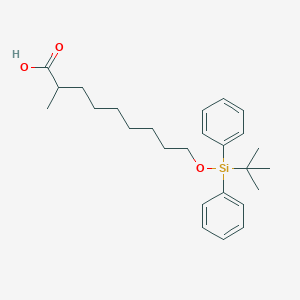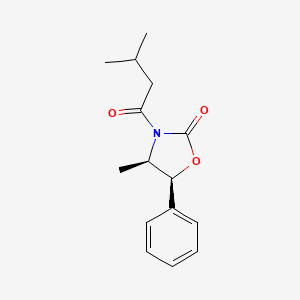
2-(((tert-Butyldimethylsilyl)oxy)methyl)-2-ethylhexan-1-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(((tert-Butyldimethylsilyl)oxy)methyl)-2-ethylhexan-1-ol is an organosilicon compound that features a tert-butyldimethylsilyl (TBDMS) protecting group. This compound is often used in organic synthesis due to its stability and the ease with which the TBDMS group can be removed under mild conditions. The presence of the TBDMS group helps to protect alcohol functionalities during various chemical reactions, making it a valuable intermediate in the synthesis of more complex molecules.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(((tert-Butyldimethylsilyl)oxy)methyl)-2-ethylhexan-1-ol typically involves the protection of the hydroxyl group of 2-ethylhexan-1-ol with tert-butyldimethylsilyl chloride (TBDMSCl) in the presence of a base such as imidazole or triethylamine. The reaction is usually carried out in an aprotic solvent like dichloromethane at room temperature. The general reaction scheme is as follows:
2-ethylhexan-1-ol+TBDMSCl+imidazole→this compound+HCl
Industrial Production Methods
On an industrial scale, the production of this compound follows similar principles but is optimized for larger volumes. Continuous flow reactors and automated systems may be employed to ensure consistent quality and yield. The use of high-purity reagents and solvents is crucial to minimize impurities and by-products.
Analyse Des Réactions Chimiques
Types of Reactions
2-(((tert-Butyldimethylsilyl)oxy)methyl)-2-ethylhexan-1-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone or aldehyde.
Reduction: The compound can be reduced to form different alcohol derivatives.
Substitution: The TBDMS group can be substituted with other protecting groups or functional groups.
Common Reagents and Conditions
Oxidation: Reagents such as pyridinium chlorochromate (PCC) or Dess-Martin periodinane (DMP) are commonly used.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typical reducing agents.
Substitution: Fluoride ions, often from tetrabutylammonium fluoride (TBAF), are used to remove the TBDMS group.
Major Products
Oxidation: 2-(((tert-Butyldimethylsilyl)oxy)methyl)-2-ethylhexanal or 2-(((tert-Butyldimethylsilyl)oxy)methyl)-2-ethylhexanone.
Reduction: Various alcohol derivatives depending on the specific conditions.
Substitution: The corresponding alcohol after deprotection.
Applications De Recherche Scientifique
2-(((tert-Butyldimethylsilyl)oxy)methyl)-2-ethylhexan-1-ol is used in several scientific research fields:
Chemistry: As a protecting group for alcohols in multi-step organic syntheses.
Biology: In the synthesis of biologically active molecules where protection of hydroxyl groups is necessary.
Medicine: In the development of pharmaceuticals where selective protection and deprotection of functional groups are required.
Industry: In the production of fine chemicals and intermediates for various applications.
Mécanisme D'action
The primary mechanism by which 2-(((tert-Butyldimethylsilyl)oxy)methyl)-2-ethylhexan-1-ol exerts its effects is through the protection of hydroxyl groups. The TBDMS group is stable under a wide range of conditions but can be selectively removed using fluoride ions. This selective protection and deprotection allow for the stepwise construction of complex molecules without interference from reactive hydroxyl groups.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-(((tert-Butyldimethylsilyl)oxy)methyl)hexan-1-ol
- 2-(((tert-Butyldimethylsilyl)oxy)methyl)-2-methylhexan-1-ol
- 2-(((tert-Butyldimethylsilyl)oxy)methyl)-2-propylhexan-1-ol
Uniqueness
Compared to similar compounds, 2-(((tert-Butyldimethylsilyl)oxy)methyl)-2-ethylhexan-1-ol offers a unique balance of steric protection and ease of deprotection. The ethyl group provides a specific steric environment that can influence the reactivity and selectivity of subsequent reactions, making it particularly useful in certain synthetic pathways.
This compound’s versatility and stability make it a valuable tool in the synthesis of complex organic molecules, contributing to advancements in various scientific and industrial fields.
Propriétés
IUPAC Name |
2-[[tert-butyl(dimethyl)silyl]oxymethyl]-2-ethylhexan-1-ol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H34O2Si/c1-8-10-11-15(9-2,12-16)13-17-18(6,7)14(3,4)5/h16H,8-13H2,1-7H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WCTQSKQKFJVIHD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(CC)(CO)CO[Si](C)(C)C(C)(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H34O2Si |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.51 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![Diethyl 2-[2-[(tert-Butyldimethylsilyl)oxy]ethoxy]malonate](/img/structure/B8122511.png)






